molecular formula C25H21NO3 B341108 2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341108
M. Wt: 383.4 g/mol
InChI Key: DXWNEBLAIMZSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthyloxy group attached to a phenyl ring, further connected to a hexahydro-1H-4,7-methanoisoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the naphthyloxyphenyl intermediate, which is then subjected to cyclization reactions to form the hexahydro-1H-4,7-methanoisoindole-1,3-dione core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

4-(4-naphthalen-1-yloxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C25H21NO3/c27-24-22-16-8-9-17(14-16)23(22)25(28)26(24)18-10-12-19(13-11-18)29-21-7-3-5-15-4-1-2-6-20(15)21/h1-7,10-13,16-17,22-23H,8-9,14H2

InChI Key

DXWNEBLAIMZSMI-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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